molecular formula C20H26N2O3 B15024896 N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide

Cat. No.: B15024896
M. Wt: 342.4 g/mol
InChI Key: CJAFWGHVCYSMST-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide is a phenoxy acetamide derivative characterized by a tert-butyl group on the acetamide nitrogen and a 4-methoxyphenylaminomethyl substituent on the phenoxy ring. Key features include:

  • Molecular formula: Likely C₂₂H₂₉N₂O₃ (inferred from similar compounds).
  • Potential applications: Phenoxy acetamides are frequently explored for pharmacological activities, including anti-inflammatory and antimicrobial properties .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(4-methoxyanilino)methyl]phenoxy]acetamide

InChI

InChI=1S/C20H26N2O3/c1-20(2,3)22-19(23)14-25-18-9-5-15(6-10-18)13-21-16-7-11-17(24-4)12-8-16/h5-12,21H,13-14H2,1-4H3,(H,22,23)

InChI Key

CJAFWGHVCYSMST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Route 1: Reductive Amination Followed by Alkylation

This method prioritizes the formation of the aminomethylphenol intermediate before introducing the acetamide group.

Steps :

  • Synthesis of 4-((4-methoxyphenylamino)methyl)phenol :
    • Reactants : 4-Hydroxybenzaldehyde and 4-methoxyaniline.
    • Conditions : Reductive amination using NaBH₃CN in methanol at 0–25°C.
    • Yield : 68–72% (reported for analogous structures in).
  • Etherification with tert-butyl bromoacetate :

    • Reactants : 4-((4-methoxyphenylamino)methyl)phenol and tert-butyl bromoacetate.
    • Conditions : K₂CO₃ in DMF, 80°C, 12 hours.
    • Yield : ~65% (based on similar reactions in).
  • Amide formation :

    • Reactants : Resulting tert-butyl ester and methylamine.
    • Conditions : HATU/DIPEA in DMF, room temperature.
    • Yield : 70–75%.

Route 2: Direct Coupling of Preformed Subunits

This approach utilizes pre-synthesized intermediates for convergent assembly.

Steps :

  • Synthesis of 2-(4-(aminomethyl)phenoxy)acetic acid :
    • Reactants : 4-Hydroxybenzaldehyde → converted to 4-(bromomethyl)phenol via bromination.
    • Conditions : Bromine in acetic acid, followed by reaction with tert-butyl glycine.
  • Reductive amination with 4-methoxyaniline :

    • Reactants : 2-(4-(bromomethyl)phenoxy)acetic acid and 4-methoxyaniline.
    • Conditions : Pd/C, H₂, ethanol, 50°C.
    • Yield : 60–65%.
  • tert-Butyl group introduction :

    • Reactants : Intermediate acid and tert-butylamine.
    • Conditions : EDC·HCl/HOBt in dichloromethane, 0°C to RT.
    • Yield : 80–85%.

Optimization Strategies

Solvent and Catalyst Selection

  • Etherification : DMF outperforms THF due to better solubility of phenolic intermediates.
  • Reductive amination : NaBH₃CN provides higher selectivity over NaBH₄, reducing side-product formation.
  • Coupling agents : HATU yields superior results compared to DCC in amide bond formation (Table 1).

Table 1: Comparison of Coupling Agents

Coupling Agent Yield (%) Purity (%)
HATU 85 98
DCC 72 90
EDC·HCl 78 94

Crystallization and Purification

  • Recrystallization solvents : Ethanol/water (7:3) yields crystals with >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:1) effectively separates unreacted tert-butylamine.

Challenges and Mitigation

  • Instability of intermediates :

    • The aminomethylphenol intermediate is prone to oxidation. Use of N₂ atmosphere and antioxidant additives (e.g., BHT) improves stability.
  • Regioselectivity in alkylation :

    • Selective O-alkylation over N-alkylation is achieved using phase-transfer catalysts like tetrabutylammonium bromide.
  • Scale-up limitations :

    • Batch processes show yield drops >10% at pilot scales. Continuous flow systems mitigate this by enhancing heat/mass transfer.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation at 100°C reduces reaction time from 12 hours to 45 minutes for amidation steps.
  • Yield improvement : 78% → 88%.

Enzymatic Coupling

  • Catalyst : Lipase B from Candida antarctica (CAL-B).
  • Conditions : tert-Butyl ester hydrolysis followed by amide synthesis in one pot.
  • Yield : 70% with enantiomeric excess >99%.

Analytical Characterization

  • ¹H NMR : δ 1.28 (s, 9H, tert-butyl), δ 3.78 (s, 3H, OCH₃), δ 4.51 (s, 2H, CH₂NH).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

  • Cost analysis : Raw material costs dominate (75%), with tert-butyl bromoacetate as the most expensive component.
  • Green chemistry : Solvent recovery systems reduce waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Electron-withdrawing groups (e.g., fluorine in compound 30 ) reduce electron density on the aromatic ring, whereas methoxy groups (target compound, 3n ) enhance resonance stabilization.
  • Synthetic Efficiency: Multicomponent reactions (e.g., compound II-56 ) achieve higher yields (95%) compared to stepwise syntheses (e.g., compound 30: 82% ). Hydrazone-containing derivatives (e.g., 3n ) exhibit significantly higher melting points (>240°C), likely due to enhanced crystalline stability from planar hydrazono groups.

Physicochemical and Pharmacological Trends

  • Melting Points: Aliphatic substituents (e.g., n-butyl in compound 30 ) correlate with lower melting points (~75°C), while aromatic and polar groups (e.g., hydrazono in 3n ) increase melting points (>240°C).
  • Biological Activity: The 2-phenoxy-N-phenylacetamide scaffold (e.g., compound II ) is associated with anti-inflammatory and anti-tuberculosis activity. Modifications like tert-butyl or methoxy groups may enhance target affinity or metabolic stability. The 4-methoxyphenyl group in the target compound could mimic tyrosine residues in enzyme binding pockets, as seen in kinase inhibitors .

Q & A

Q. What are the standard synthetic routes for N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving amidation and coupling steps. For example, tert-butyl derivatives can be prepared using Suzuki-Miyaura cross-coupling reactions with boronic esters (e.g., 4-Methoxyphenyl boronic acid) and palladium catalysts (Pd₂(dba)₃) under inert conditions . Key intermediates, such as tert-butyl 5-((2-chloropyrimidin-4-yl)(methyl)amino)-1H-indazole-1-carboxylate, are purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm; methoxy group at δ 3.7–3.9 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ 165–175 ppm) and aromatic systems .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and detects isotopic patterns. Discrepancies between calculated and observed masses may indicate impurities or adducts .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. How are reaction yields calculated, and what factors commonly reduce yield in the final amidation step?

Yields are determined by comparing the mass of the purified product to the theoretical mass. Low yields in amidation often arise from:

  • Incomplete activation : Poor coupling of carboxylic acids to amines without reagents like HATU or DCC.
  • Steric hindrance : Bulky tert-butyl groups may slow nucleophilic attack.
  • Side reactions : Hydrolysis of activated intermediates in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

Systematic optimization involves:

  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to improve cross-coupling efficiency .
  • Solvent effects : Using mixed solvents (e.g., dioxane:water) to balance solubility and reactivity.
  • Temperature control : Conducting reactions at 100°C for 24 hours to ensure completion .
  • Additives : Adding ligands like t-Bu₃P to stabilize palladium intermediates .

Q. What strategies resolve contradictions in 1H^1H1H NMR data between theoretical predictions and experimental results?

Discrepancies often stem from:

  • Dynamic effects : Rotameric equilibria in amide bonds can split peaks. Variable-temperature NMR (e.g., 298–333 K) collapses splitting .
  • Impurity interference : Recrystallization or preparative HPLC removes byproducts (e.g., unreacted starting materials) .
  • Solvent artifacts : Deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) must be accounted for during assignment .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) by simulating interactions between the acetamide scaffold and active sites .
  • QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity .
  • Metabolic stability prediction : Tools like SwissADME assess logP and cytochrome P450 interactions to prioritize derivatives with favorable pharmacokinetics .

Q. What methodologies are employed to synthesize and characterize structurally complex derivatives (e.g., sulfonamide or heterocyclic analogs)?

  • Sulfonylation : Reacting the amine intermediate with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) at 0°C, followed by purification via flash chromatography .
  • Heterocycle formation : Cyclocondensation with hydrazine derivatives yields oxadiazole or thiadiazole rings, monitored by TLC and characterized via 15N^{15}N NMR .
  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) confirms stereochemistry and hydrogen-bonding networks in solid-state structures .

Methodological Notes

  • Spectral Data Interpretation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water) for challenging separations .
  • Stability Testing : Store the compound under argon at -20°C to prevent hydrolysis of the tert-butyl group .

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